![molecular formula C14H13NO2 B5862778 N-methyl-3-phenoxybenzamide CAS No. 50789-46-3](/img/structure/B5862778.png)
N-methyl-3-phenoxybenzamide
Overview
Description
N-methyl-3-phenoxybenzamide, also known as MPB or N-methyl-3-phenyl-3-(4-phenoxyphenyl) propanamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPB is known to have a variety of biochemical and physiological effects, making it an interesting compound for researchers to investigate.
Scientific Research Applications
Photolysis and Photochemistry
N-Methyl-3-phenoxybenzamide and its derivatives have been studied for their photochemical properties. Research has shown that methyl-2-phenoxybenzohydroxamate, a compound closely related to this compound, undergoes photolysis leading to various reactions including intramolecular cyclization and phenyl migration, with the product distribution being dependent on the solvent used. This suggests potential applications in photochemistry and materials science (White, Oppliger, & Johnson, 1996).
Metabolism and Pharmacology
This compound is also of interest in pharmacological research. Studies have investigated its metabolism, revealing the formation of N-methylbenzamides and formaldehyde via the intermediate N-hydroxymethyl-N-methylbenzamide. This provides insights into the metabolic pathways and potential pharmacological interactions of this compound and similar compounds (Constantino, Rosa, & Iley, 1992).
Neuroprotection and Traumatic Brain Injury
In the field of neuroscience, research has explored the potential neuroprotective properties of related compounds. Phenoxybenzamine, for instance, has been studied for its neuroprotective effects in models of traumatic brain injury, indicating a possible therapeutic application of this compound in neuroprotection (Rau, Kothiwal, Rova, Rhoderick, & Poulsen, 2014).
Chemical Synthesis and Drug Development
The synthesis and biological evaluation of this compound derivatives have been a focus in the development of new pharmaceutical compounds. For example, the synthesis of 4-phenoxybenzamide adenine dinucleotide, an analogue of this compound, has been reported for its inhibitory activity against Mycobacterium tuberculosis, showcasing the compound's potential in drug development (Bonnac et al., 2007).
properties
IUPAC Name |
N-methyl-3-phenoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15-14(16)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCUOISXAGPXMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40877475 | |
Record name | BENZAMIDE, N-METHYL-3-PHENOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40877475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50789-46-3 | |
Record name | N-Methyl-3-phenoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50789-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-methyl-3-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050789463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZAMIDE, N-METHYL-3-PHENOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40877475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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